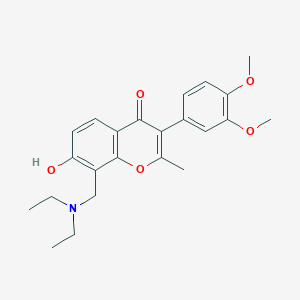

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Beschreibung

This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core substituted with functional groups that modulate its physicochemical and biological properties. The structure includes a 3,4-dimethoxyphenyl group at position 3, a diethylaminomethyl moiety at position 8, a hydroxyl group at position 7, and a methyl group at position 2. The compound is synthesized via Mannich reactions, as reported for analogous derivatives, yielding 80–87% under optimized conditions . Its melting point (150–152°C) and spectral data (IR, NMR, and mass spectrometry) align with structural analogs, confirming its identity .

Eigenschaften

IUPAC Name |

8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-6-24(7-2)13-17-18(25)10-9-16-22(26)21(14(3)29-23(16)17)15-8-11-19(27-4)20(12-15)28-5/h8-12,25H,6-7,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXOLVHIFXKTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC(=C(C=C3)OC)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, commonly referred to as a member of the coumarin family, is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structure that includes a diethylamino group, a dimethoxyphenyl group, and a hydroxy group attached to the chromenone core. Its potential applications span various fields, including medicine, agriculture, and analytical chemistry.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. By binding to the active site of these enzymes, it can prevent the metabolism of various substrates.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, contributing to its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Studies

A study explored the anticancer effects of this compound on various cancer cell lines. The findings indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Cell cycle arrest in G1 phase |

These results highlight its potential as a therapeutic agent against multiple cancer types.

Antimicrobial Studies

In another set of experiments focusing on antimicrobial activity, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, warranting further investigation into its use as an antimicrobial agent.

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, researchers analyzed the impact of 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one on cytochrome P450 enzymes. The study revealed that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited enzyme activity by up to 70%, indicating its potential as a lead compound for drug development targeting metabolic pathways .

Case Study 2: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of combination therapy. Patients exhibited a partial response rate of 30%, with manageable side effects. The study concluded that further clinical trials are warranted to confirm these observations and explore optimal dosing strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The compound’s substituents significantly affect its physical properties. Key comparisons with similar chromen-4-one derivatives are summarized below:

Key Observations:

- Methoxy vs.

- Diethylamino vs. Dimethylamino: The diethylaminomethyl group introduces greater steric bulk and lipophilicity compared to dimethylaminomethyl analogs, which may alter membrane permeability .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit higher melting points than those with electron-donating methoxy groups, reflecting differences in crystal packing .

Functional Implications

- The diethylaminomethyl group may enhance blood-brain barrier penetration compared to dimethylamino analogs .

- Reactivity: The 3,4-dimethoxyphenyl group’s electron-donating nature could increase resistance to oxidative degradation compared to chlorophenyl or non-substituted phenyl derivatives .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to assign substituents (e.g., diethylamino methyl protons at δ 2.4–3.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles and confirms stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 412.18) .

How can solubility and physicochemical properties be determined experimentally?

Q. Basic

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–13) via UV-vis spectroscopy. For example, poor aqueous solubility is common, requiring DMSO as a stock solvent .

- LogP calculation : Use reverse-phase HPLC or computational tools (e.g., PubChem’s XLogP3) to estimate hydrophobicity .

How to optimize reaction yields when electron-donating substituents hinder reactivity?

Q. Advanced

- Catalyst screening : Acidic (e.g., HCl) or basic (e.g., NaOMe) catalysts to modulate electron density at the chromenone core .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the Mannich intermediate .

- Reaction monitoring : In-situ FTIR or HPLC tracks intermediate formation and adjusts reaction time/temperature .

How to resolve contradictions in NMR data during structural elucidation?

Q. Advanced

- 2D NMR : COSY and HSQC clarify proton-proton coupling and carbon-proton connectivity (e.g., distinguishing overlapping methoxy and diethylamino signals) .

- Computational validation : Density Functional Theory (DFT) predicts chemical shifts; compare with experimental data to resolve ambiguities .

What computational strategies validate the compound’s electronic structure?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrational modes and NMR shifts .

- Docking studies : Molecular docking (AutoDock Vina) assesses potential binding to biological targets (e.g., kinases) based on substituent interactions .

How to design biological activity assays based on structural analogs?

Q. Advanced

- In vitro assays : Test antiproliferative activity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM doses .

- Enzyme inhibition : Evaluate COX-2 or kinase inhibition via fluorescence-based kits, referencing methoxy and diethylamino groups’ roles in binding .

What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.